molecular formula C10H9N3 B13615827 Quinoline-6-carboximidamide

Quinoline-6-carboximidamide

Cat. No.: B13615827
M. Wt: 171.20 g/mol
InChI Key: CUBFHXQSPKNSTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline-6-carboximidamide is a nitrogen-containing heterocyclic compound with significant applications in various fields, including medicinal chemistry and industrial processes. It is known for its unique structure, which combines a quinoline ring with a carboximidamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline-6-carboximidamide typically involves the reaction of 6-iodoquinoline with various amine nucleophiles. This aminocarbonylation process provides an efficient route to produce quinoline-6-carboxamide and quinoline-6-glyoxylamide derivatives . The reaction conditions often include the use of ethanol as a solvent and heterogeneous catalysis in glacial acetic acid.

Industrial Production Methods

Industrial production methods for quinoline derivatives, including this compound, often focus on green and sustainable approaches. These methods may involve multicomponent one-pot reactions, solvent-free reaction conditions, and the use of eco-friendly and reusable catalysts . Microwave and ultraviolet irradiation-promoted synthesis are also employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Quinoline-6-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve the use of solvents such as ethanol, acetic acid, and other organic solvents .

Major Products Formed

The major products formed from these reactions include quinoline-6-carboxylic acid, quinoline-6-amine, and various substituted quinoline derivatives. These products have significant applications in medicinal chemistry and industrial processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to quinoline-6-carboximidamide include:

  • Quinoline-6-carboxamide
  • Quinoline-6-glyoxylamide
  • Quinoline-4-carboxamide
  • Quinoline-2-carboxamide

Uniqueness

This compound is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and its potential as a scaffold for drug development make it a valuable compound in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

IUPAC Name

quinoline-6-carboximidamide

InChI

InChI=1S/C10H9N3/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9/h1-6H,(H3,11,12)

InChI Key

CUBFHXQSPKNSTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=N)N)N=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.